4,4'-(Ethane-1,2-diyl)bis(N,N-dimethylbenzene-1-sulfonamide)
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Overview
Description
Benzenesulfonamide, 4,4-(1,2-ethanediyl)bis[n,n-dimethyl-] is a chemical compound with the molecular formula C18H24N2O4S2 It is a derivative of benzenesulfonamide and is characterized by the presence of two benzenesulfonamide groups connected by an ethanediyl bridge, with each benzenesulfonamide group further substituted with N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4,4-(1,2-ethanediyl)bis[n,n-dimethyl-] typically involves the reaction of benzenesulfonamide derivatives with appropriate reagents to introduce the ethanediyl bridge and N,N-dimethyl substitutions. One common method involves the reaction of benzenesulfonamide with ethylene glycol in the presence of a strong acid catalyst, followed by methylation using dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4,4-(1,2-ethanediyl)bis[n,n-dimethyl-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzenesulfonamide derivatives.
Scientific Research Applications
Benzenesulfonamide, 4,4-(1,2-ethanediyl)bis[n,n-dimethyl-] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition, particularly carbonic anhydrase inhibitors.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4,4-(1,2-ethanediyl)bis[n,n-dimethyl-] involves its interaction with molecular targets such as enzymes. For example, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to disruption of cellular pH regulation and induction of apoptosis . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and affecting downstream pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, N,N’-(dithiodi-2,1-ethanediyl)bis[4-methyl-]: This compound has a similar structure but with a dithiodiethylene bridge instead of an ethanediyl bridge.
Benzenamine, 4,4’-(1,2-ethanediyl)bis-: This compound has an ethanediyl bridge but lacks the sulfonamide groups.
Uniqueness
Benzenesulfonamide, 4,4-(1,2-ethanediyl)bis[n,n-dimethyl-] is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
13952-56-2 |
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Molecular Formula |
C18H24N2O4S2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-[2-[4-(dimethylsulfamoyl)phenyl]ethyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H24N2O4S2/c1-19(2)25(21,22)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)26(23,24)20(3)4/h7-14H,5-6H2,1-4H3 |
InChI Key |
PWYAKAUWOKAXFG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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